6-Iodopyridin-2-amine
Overview
Description
6-Iodopyridin-2-amine is a compound that can be synthesized through various chemical reactions involving copper-catalyzed processes and multicomponent chemistry. It is a derivative of pyridine, a heterocyclic aromatic compound, which has been modified by the introduction of an amino group at the 6th position and an iodine atom at the 2nd position on the pyridine ring.
Synthesis Analysis
The synthesis of related compounds, such as 6-amino-2-iminopyridines, can be achieved through a copper-catalyzed three-component reaction. This process involves the reaction of sulfonyl azides, alkynes, and 2-[(amino)methylene]malononitriles. The choice of solvent and temperature plays a crucial role in determining the regioselectivity of the reaction. For instance, using tetrahydrofuran at room temperature favors the formation of 4-amino-2-iminopyridines, while N,N-dimethylformamide at 50°C under nitrogen atmosphere leads to the predominant formation of 6-amino-2-iminopyridines .
Molecular Structure Analysis
The molecular structure of 6-Iodopyridin-2-amine and its derivatives can be complex, as seen in the study of macrocyclic compounds derived from 2,6-diformylpyridine. These macrocycles, which can be synthesized through condensation reactions, exhibit a variety of structures, including mixed imine macrocycles. The X-ray crystal structures of these compounds have been determined, providing insight into their three-dimensional arrangements and the influence of different substituents on the pyridine ring .
Chemical Reactions Analysis
6-Iodopyridin-2-amine can potentially participate in multicomponent reactions as an isocyanide or amine component. For example, 2-bromo-6-isocyanopyridine has been identified as a versatile convertible isocyanide for multicomponent chemistry, suggesting that similar compounds like 6-Iodopyridin-2-amine could also be used in such reactions. These compounds can combine nucleophilicity with the ability to act as a leaving group, which is advantageous in the synthesis of complex molecules, including pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Iodopyridin-2-amine derivatives can be influenced by the presence of various functional groups and substituents. For instance, the introduction of trimethylsilyl-substituted 2-aminopyridines into metal complexes can lead to the formation of octahedral group 4 metal complexes with amine, amido, and aminopyridinato ligands. These complexes have been characterized by X-ray crystallography, revealing their mononuclear nature and the cisoid arrangement of chloro ligands. Such structural features can affect the reactivity and catalytic properties of these compounds in reactions like oligo- and polymerization of alpha-olefins .
Scientific Research Applications
Catalytic Aminocarbonylation
6-Iodopyridin-2-amine is used in palladium-catalyzed aminocarbonylation reactions with various primary and secondary amines, including amino acid methyl esters. This process facilitates the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, derivatives of biological importance (Takács et al., 2007).
Synthesis of 2-Aminopyridines
6-Iodopyridin-2-amine plays a crucial role in synthesizing 2-aminopyridines, compounds with significant biological and chemical value. The lack of efficient methods for their preparation highlights the importance of developing new synthesis techniques involving 6-iodopyridin-2-amine (Bolliger et al., 2011).
Amination of Halopyridines
Research on aminations of halopyridines, which presumably involve a pyridyne intermediate, has shown that 6-iodopyridin-2-amine can undergo reactions leading to the formation of various aminopyridines. These processes are crucial for understanding the chemical behavior of halopyridines (Pieterse & Hertog, 2010).
Palladium-Catalyzed Aminations
6-Iodopyridin-2-amine is used in regioselective palladium-catalyzed aminations, leading to high yields and good selectivity. This method is suitable for producing various aminopyridines and is beneficial due to its mild conditions and compatibility with sensitive functional groups (Maes et al., 2002).
Synthesis of Pyridylglyoxylamides
The compound is instrumental in synthesizing amino-substituted pyridylglyoxylamides via palladium-catalyzed aminocarbonylation. This method allows for the creation of nicotinamide analogues and dicarboxamide compounds containing two pyridyl moieties (Szőke et al., 2016).
Pharmaceutical Applications
6-Iodopyridin-2-amine derivatives have been explored for their antihypertensive activity. Certain derivatives have shown the potential to lower blood pressure to normotensive levels, indicating the pharmaceutical significance of this compound (Bennett et al., 1981).
Amination and Alkylation Reactions
It is used in efficient palladium-catalyzed amination and alkylation of 3-iodo-6-arylpyridazines. This process enables access to a broad range of pharmacologically useful pyridazine derivatives (Parrot et al., 2002).
Safety And Hazards
properties
IUPAC Name |
6-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGUZZJLGAUOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624286 | |
Record name | 6-Iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodopyridin-2-amine | |
CAS RN |
88511-25-5 | |
Record name | 6-Iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Iodo-pyridin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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